2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide
Description
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O2/c6-4-5(7)10(2-8-4)1-3(11)9-12/h2,12H,1H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDYEGGRRQZQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC(=O)NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381014 | |
| Record name | 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-80-6 | |
| Record name | 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Imidazole Alkylation
A foundational approach involves the alkylation of 4,5-dichloro-1H-imidazole with a suitably functionalized acetamide precursor. The imidazole nitrogen acts as a nucleophile, displacing a leaving group (e.g., bromide or chloride) on the acetamide derivative.
Reaction Pathway :
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Substrate Preparation : 4,5-Dichloro-1H-imidazole is synthesized via chlorination of imidazole using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst.
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Alkylation : The imidazole is reacted with bromoacetylhydroxamic acid in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is employed to scavenge hydrogen bromide, driving the reaction to completion.
Optimization Parameters :
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Temperature : 0–5°C to minimize side reactions (e.g., N-oxide formation).
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Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
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Yield : 55–65% after column chromatography (silica gel, ethyl acetate/hexane).
| Parameter | Optimal Condition | Observed Yield (%) |
|---|---|---|
| Solvent | Anhydrous DCM | 62 |
| Base | Triethylamine | 58 |
| Temperature | 0–5°C | 65 |
Hydroxylamine-Mediated Amidation of Activated Esters
This method focuses on constructing the N-hydroxyacetamide moiety post-alkylation. The carboxylic acid intermediate is activated as a mixed anhydride or pentafluorophenyl ester, followed by displacement with hydroxylamine.
Key Steps :
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Ester Hydrolysis : Ethyl [2-(4,5-dichloro-1H-imidazol-1-yl)acetate] is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
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Activation : The resultant acetic acid is treated with ethyl chloroformate to form an acyloxy intermediate.
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Amidation : Hydroxylamine hydrochloride in aqueous sodium bicarbonate displaces the activated species, yielding the target compound.
Critical Observations :
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Side Reactions : Competing formation of O-acylated byproducts necessitates strict pH control (pH 8–9).
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Purification : Recrystallization from ethanol/water improves purity (>98% by HPLC).
Advanced Catalytic Approaches
Palladium-Catalyzed Coupling for Direct Functionalization
Recent advances in transition-metal catalysis offer routes to streamline synthesis. A palladium-catalyzed coupling between 4,5-dichloroimidazole and N-hydroxyacetamide precursors avoids multi-step sequences.
Catalytic System :
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃
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Solvent : Toluene at 110°C
Mechanistic Insight :
The reaction proceeds via oxidative addition of the imidazole C–Cl bond to palladium, followed by transmetalation with the acetamide partner. Reductive elimination yields the coupled product.
Performance Metrics :
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Turnover Number (TON) : 12–15
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Yield : 70–75% (GC-MS analysis)
Photoredox Catalysis for Mild Condition Synthesis
Photoredox strategies enable C–N bond formation under visible-light irradiation, reducing energy input and enhancing functional group tolerance.
Protocol :
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Catalyst : [Ir(ppy)₃] (2 mol%)
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Light Source : 450 nm LED
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Substrates : 4,5-Dichloroimidazole and N-hydroxyacetamido radical precursor
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Solvent : Acetonitrile with 1% H₂O
Advantages :
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Reaction Time : 6 hours vs. 24 hours for thermal methods.
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Byproduct Reduction : Minimal decomposition of the N-hydroxy group.
Industrial-Scale Production Considerations
Continuous-Flow Reactor Design
Adopting continuous-flow technology addresses scalability challenges:
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Residence Time : 30 minutes at 100°C.
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Reactor Type : Microtubular with immobilized base (e.g., polymer-supported Et₃N).
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Output : 1.2 kg/hour at >90% conversion.
Economic Analysis :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Cost per kg ($) | 420 | 290 |
| Energy Consumption | High | Moderate |
Analytical and Characterization Protocols
Spectroscopic Validation
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms molecular geometry:
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Dihedral Angle : 38.5° between imidazole and acetamide planes.
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Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice.
Chemical Reactions Analysis
2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, basic conditions, and room temperature ionic liquids . The major products formed from these reactions are tri-substituted imidazol-4-ones .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This makes it a candidate for developing new antimicrobial agents.
2. Anticancer Potential
Studies have explored the compound's role as an anticancer agent. It has demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and survival.
3. Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, including those involved in metabolic pathways of pathogens. Its ability to selectively inhibit these enzymes can be harnessed for therapeutic interventions in diseases caused by resistant strains of bacteria or fungi.
Biochemical Research
1. Mechanistic Studies
The unique structure of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide allows for detailed mechanistic studies in biochemical research. Its interactions with biological macromolecules provide insights into drug design and the development of inhibitors.
2. Drug Development
The compound serves as a lead structure for synthesizing analogs with improved efficacy and reduced toxicity. Medicinal chemists are investigating modifications to enhance its pharmacokinetic properties while maintaining its biological activity.
Agricultural Applications
1. Pesticidal Properties
Research has indicated that 2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide possesses pesticidal properties, making it a candidate for developing new agrochemicals. Its effectiveness against specific pests can help improve crop yields while minimizing environmental impact.
2. Plant Growth Regulation
Preliminary studies suggest that this compound may influence plant growth processes, potentially serving as a growth regulator in agricultural practices.
Case Studies and Research Findings
| Study | Year | Findings |
|---|---|---|
| Antimicrobial Efficacy | 2020 | Demonstrated significant activity against Gram-positive and Gram-negative bacteria. |
| Anticancer Activity | 2021 | Induced apoptosis in various cancer cell lines; reduced tumor size in animal models. |
| Enzyme Inhibition | 2022 | Effectively inhibited key metabolic enzymes in pathogenic fungi, suggesting potential therapeutic uses. |
| Pesticidal Application | 2023 | Showed promising results in controlling pest populations in agricultural settings. |
Mechanism of Action
The mechanism of action of 2-(4,5-dichloroimidazol-1-yl)-N-hydroxyacetamide involves its interaction with various molecular targets and pathways. The compound’s imidazole ring structure allows it to interact with enzymes and receptors, leading to its broad range of biological activities . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4,5-Dichloroimidazole Derivatives
Key Observations:
Substituent Impact on Solubility: The N-hydroxyacetamide group in the parent compound provides polarity, favoring aqueous solubility compared to the more lipophilic 4-methylpiperazine analog (1219555-68-6). The propanoic acid derivative (1219564-85-8) may exhibit higher solubility in physiological pH environments due to ionization of the carboxylic acid group .
The pyridinylmethyl substituent in 1219558-13-0 could facilitate interactions with ATP-binding pockets in kinases, a common target in anticancer drug design .
Synthetic Versatility :
- The dichloroimidazole core allows for regioselective modifications, enabling the development of derivatives with tailored properties for specific therapeutic or industrial applications.
Biological Activity
2-(4,5-Dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide, with the CAS number 175201-80-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 210.02 g/mol
- Structure : The compound features a dichloroimidazole ring which is significant for its biological interactions.
The biological activity of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide is primarily attributed to its ability to act as a hydroxamic acid derivative. Hydroxamic acids are known for their ability to inhibit metalloproteinases and other enzymes involved in various biological processes, including cancer progression and inflammation.
Key Mechanisms:
- Enzyme Inhibition : It inhibits certain enzymes that are crucial for tumor growth and metastasis.
- Metal Ion Chelation : The imidazole moiety can chelate metal ions, which may disrupt metalloproteinase activity.
Anticancer Properties
Research indicates that compounds similar to 2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits metalloproteinases | |
| Antimicrobial | Exhibits activity against specific pathogens |
Case Studies
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In Vitro Studies on Cancer Cell Lines :
A study reported that 2-(4,5-dichloro-1H-imidazol-1-yl)-N-hydroxyacetamide showed a dose-dependent reduction in cell viability in breast and colon cancer cell lines. The IC50 values ranged from 10 µM to 25 µM, indicating potent activity against these cells. -
Metalloproteinase Inhibition :
Another investigation focused on the compound's ability to inhibit matrix metalloproteinases (MMPs), which play a pivotal role in cancer metastasis. The results demonstrated significant inhibition of MMP-2 and MMP-9 at concentrations as low as 5 µM.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption with potential hepatic metabolism. Further studies are necessary to elucidate its pharmacokinetic parameters fully.
Q & A
Basic Research Question
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .
- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to detect polymorphs .
- Solid-state NMR : Resolve chemical shifts influenced by crystal packing .
For hygroscopic forms, dynamic vapor sorption (DVS) assesses stability under humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
